molecular formula C14H16N2O3 B4997550 2-[2-(cyclopentylcarbonyl)carbonohydrazonoyl]benzoic acid

2-[2-(cyclopentylcarbonyl)carbonohydrazonoyl]benzoic acid

Cat. No. B4997550
M. Wt: 260.29 g/mol
InChI Key: NZYOGIROWSPEMQ-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(cyclopentylcarbonyl)carbonohydrazonoyl]benzoic acid, also known as CPCA, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. CPCA is a small molecule inhibitor that has been shown to target specific enzymes and proteins, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-[2-(cyclopentylcarbonyl)carbonohydrazonoyl]benzoic acid involves the inhibition of specific enzymes and proteins. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. By inhibiting the activity of these enzymes, this compound can alter gene expression patterns, leading to changes in cellular function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, as well as the formation of new blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(cyclopentylcarbonyl)carbonohydrazonoyl]benzoic acid in lab experiments is its specificity. Because it targets specific enzymes and proteins, it can be used to study the role of these molecules in cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-[2-(cyclopentylcarbonyl)carbonohydrazonoyl]benzoic acid. One area of research is the development of more efficient synthesis methods to improve the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of more soluble forms of this compound could improve its use in lab experiments and potential clinical applications.
Conclusion
In conclusion, this compound, or this compound, is a promising small molecule inhibitor that has gained attention in the scientific community for its potential applications in drug discovery and development. Its specificity and ability to target specific enzymes and proteins make it a valuable tool for studying cellular processes and identifying potential therapeutic targets for various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential clinical applications.

Synthesis Methods

The synthesis of 2-[2-(cyclopentylcarbonyl)carbonohydrazonoyl]benzoic acid involves several steps, including the reaction of 2-chlorobenzoic acid with cyclopentanone to form 2-(cyclopentylcarbonyl)benzoic acid. This intermediate is then reacted with hydrazine hydrate to form 2-(cyclopentylcarbonyl)hydrazinecarboxylic acid, which is subsequently treated with acetic anhydride to form this compound. The overall yield of this process is approximately 30%.

Scientific Research Applications

2-[2-(cyclopentylcarbonyl)carbonohydrazonoyl]benzoic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of specific enzymes and proteins, including histone deacetylases and carbonic anhydrases. These enzymes are involved in various cellular processes, including gene expression and metabolism, and their dysregulation has been linked to the development of several diseases, including cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

2-[(E)-(cyclopentanecarbonylhydrazinylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13(10-5-1-2-6-10)16-15-9-11-7-3-4-8-12(11)14(18)19/h3-4,7-10H,1-2,5-6H2,(H,16,17)(H,18,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYOGIROWSPEMQ-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NN=CC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C(=O)N/N=C/C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827671
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.